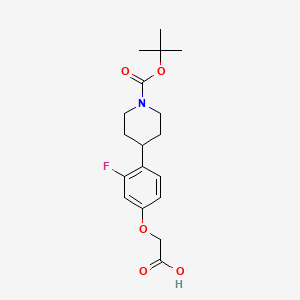

4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group, a fluorophenoxy group, and an acetic acid moiety. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and targeted protein degradation technologies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate under basic conditions.

Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction.

Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced via a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is utilized in the study of protein-ligand interactions and enzyme inhibition.

Medicine: It plays a role in the development of targeted therapies, including PROTACs (proteolysis-targeting chimeras) for protein degradation.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a linker that brings the target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, which is crucial for the compound’s efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

What sets 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester apart from similar compounds is the presence of the fluorophenoxy group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to target proteins. Additionally, the specific positioning of the fluorophenoxy group can impact the overall three-dimensional structure and functionality of the compound, making it a unique and valuable entity in scientific research.

Actividad Biológica

4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H24FNO4

- Molecular Weight : 337.386 g/mol

- IUPAC Name : this compound

Research indicates that compounds in the piperidine class often exhibit activity through interactions with neurotransmitter systems. Specifically, this compound may act as a monoamine neurotransmitter reuptake inhibitor, which could enhance levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby influencing mood and cognitive functions .

Antimicrobial Activity

Piperidine derivatives have been studied for their antimicrobial properties. The compound shows potential as an antimicrobial agent due to its structural similarities to known antibiotics like oxazolidinones. These compounds inhibit bacterial protein synthesis by preventing the formation of the ribosomal initiation complex, making them effective against various gram-positive pathogens .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives against influenza viruses and coronaviruses. For instance, 1,4,4-trisubstituted piperidines have demonstrated selective replication inhibition against influenza A/H1N1 virus. The presence of a fluorine atom in the structure enhances its potency against viral targets .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including related compounds to this compound. The results indicated that these compounds could effectively inhibit growth in several strains of bacteria resistant to conventional antibiotics. The mechanism was attributed to their ability to disrupt bacterial protein synthesis .

In Silico Studies on Antiviral Activity

In silico molecular docking studies have been conducted to assess the binding affinity of this compound to viral proteases, particularly focusing on SARS-CoV-2. The findings suggested that while direct inhibition was modest, structural modifications could enhance potency against viral targets, warranting further investigation into analogs of this compound .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[3-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)14-5-4-13(10-15(14)19)24-11-16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUGYWGRUZAHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)OCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.